4-(2,6-Dimethylheptyl)phenol
Overview
Description
4-(2,6-Dimethylheptyl)phenol is an organic compound with the molecular formula C15H24O. It is a type of alkylphenol, characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) substituted with a 2,6-dimethylheptyl group. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
Scientific Research Applications
4-(2,6-Dimethylheptyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Research studies utilize this compound to investigate its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: It is explored for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of surfactants, resins, and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylheptyl)phenol typically involves the alkylation of phenol with 2,6-dimethylheptanol. This reaction is usually catalyzed by acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Dimethylheptyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce ethers or esters .
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylheptyl)phenol involves its interaction with various molecular targets and pathways. It can bind to and activate or inhibit specific enzymes and receptors, leading to changes in cellular processes. For example, it may interact with estrogen receptors, influencing hormonal pathways and potentially acting as an endocrine disruptor .
Comparison with Similar Compounds
Nonylphenol: Similar in structure but with a different alkyl group.
Octylphenol: Another alkylphenol with an octyl group instead of a 2,6-dimethylheptyl group.
Bisphenol A: A well-known phenol derivative with two phenol groups connected by a propane bridge
Uniqueness: 4-(2,6-Dimethylheptyl)phenol is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial applications and research studies where other alkylphenols may not be suitable .
Properties
IUPAC Name |
4-(2,6-dimethylheptyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12(2)5-4-6-13(3)11-14-7-9-15(16)10-8-14/h7-10,12-13,16H,4-6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWIQGYVNZXKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415295 | |
Record name | 4-(2,6-Dimethylheptyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63085-63-2 | |
Record name | 4-(2,6-Dimethylheptyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.